N-fenilprop-2-inamida

Descripción general

Descripción

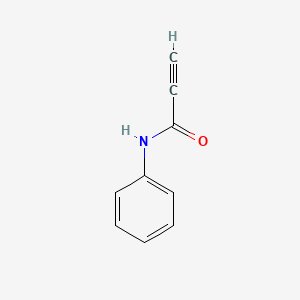

N-phenylprop-2-ynamide is an organic compound with the molecular formula C₉H₇NO. It features a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. This compound is part of the ynamide family, known for their unique reactivity and stability, making them valuable intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

N-phenylprop-2-ynamide has found numerous applications in scientific research:

Mecanismo De Acción

Target of Action

N-phenylprop-2-ynamide, also known as 2-Propynamide, N-phenyl-;Propynoic acid phenylamide

Mode of Action

The mode of action of N-phenylprop-2-ynamide involves ynamide-mediated amide bond formation from carboxylic acids and amines . The process includes ynamide hydrocarboxylation and the subsequent aminolysis of the resulting adduct by an amine . This reaction is kinetically favorable and thermodynamically irreversible, leading to the formation of a key intermediate featuring geminal vinylic acyloxy and sulfonamide groups .

Biochemical Pathways

It is known that ynamides, a class of compounds to which n-phenylprop-2-ynamide belongs, are involved in the biosynthesis of a wide range of organic compounds . These include lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes . The exact pathways affected by N-phenylprop-2-ynamide and their downstream effects would require further investigation.

Result of Action

Given its involvement in ynamide-mediated amide bond formation , it can be inferred that N-phenylprop-2-ynamide may play a role in the synthesis of various organic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-phenylprop-2-ynamide can be synthesized through various methods. One common approach involves the copper-catalyzed coupling of amides with alkynes or their derivatives. This method is highly efficient and allows for the preparation of a wide range of ynamides . Another method involves the use of trichloroethene as a two-carbon synthon, which reacts with amides to form dichloroenamides, followed by elimination to yield ynamides .

Industrial Production Methods: Industrial production of N-phenylprop-2-ynamide typically involves large-scale copper-catalyzed coupling reactions due to their high efficiency and scalability. The use of inexpensive starting materials like trichloroethene also makes this method economically viable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: N-phenylprop-2-ynamide undergoes various chemical reactions, including:

Cyclization: N-phenylprop-2-ynamide can be used in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Oxidation: Molecular oxygen, photoredox catalysts (e.g., rose bengal).

Substitution: Various nucleophiles, often under mild conditions.

Cyclization: Catalysts like copper or palladium, often under mild to moderate temperatures.

Major Products:

Oxidation: Substituted 2-ynamides and oxazolo[2,3-a]isoquinolinone derivatives.

Substitution: A variety of substituted ynamides.

Cyclization: Heterocyclic compounds with biological activity.

Comparación Con Compuestos Similares

- N-phenylprop-2-ynamide

- N-phenyl-2-propynamide

- N-phenyl-2-propinamide

Comparison: N-phenylprop-2-ynamide stands out due to its unique combination of stability and reactivity. Unlike other ynamides, it features a phenyl group directly attached to the nitrogen atom, which enhances its stability and makes it a more versatile intermediate in organic synthesis . Its ability to undergo a wide range of chemical reactions under mild conditions also sets it apart from other similar compounds .

Actividad Biológica

N-phenylprop-2-ynamide, an organic compound with the molecular formula C₉H₇NO, belongs to the ynamide class, which is recognized for its unique reactivity and stability. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides an overview of the biological activity of N-phenylprop-2-ynamide, focusing on its mechanisms, applications, case studies, and research findings.

N-phenylprop-2-ynamide features a triple bond adjacent to a nitrogen atom, which is part of its amide functional group. The compound's reactivity is primarily attributed to the ynamide functionality, allowing it to participate in various chemical reactions such as:

- Oxidation : Under aerobic conditions, it can undergo Cα–H oxidation, often catalyzed by photoredox catalysts like rose bengal.

- Substitution : The compound can engage in nucleophilic substitution reactions due to the polarization of its triple bond.

- Cyclization : It can be utilized in cyclization reactions to produce heterocyclic compounds with potential biological activity.

These reactions enable N-phenylprop-2-ynamide to serve as a versatile building block in organic synthesis and medicinal chemistry .

Biological Activity

Research indicates that N-phenylprop-2-ynamide and its derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Some derivatives have shown promise against bacterial pathogens. For instance, a derivative known as CM14 (N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenylprop-2-ynamide) was identified as an effective inhibitor of HlyU in Vibrio vulnificus, reducing virulence without affecting bacterial growth. This compound enhanced survival rates in infected mice by alleviating systemic inflammation and organ dysfunction .

- Anticancer Properties : Compounds related to N-phenylprop-2-ynamide have been investigated for their potential to inhibit cancer cell proliferation. For example, certain ynamides have demonstrated significant activity against various cancer cell lines by modulating enzyme activity involved in cell growth .

- Enzyme Inhibition : The mechanism of action often involves the inhibition of specific enzymes or receptors. For instance, some derivatives may inhibit enzymes linked to cell proliferation, showcasing anticancer effects .

Case Study 1: Inhibition of Virulence in Vibrio vulnificus

The study highlighted the effectiveness of CM14 as an HlyU inhibitor. This small molecule was shown to significantly reduce the expression of virulence genes without adversely affecting bacterial growth. The half-maximal effective concentration (EC50) was determined to be 30.97 μM, indicating a potent effect at relatively low concentrations .

Case Study 2: Anticancer Activity

Research into various ynamide derivatives has demonstrated their ability to inhibit tumor growth in vitro. For instance, compounds exhibiting structural similarities to N-phenylprop-2-ynamide were synthesized and tested against cancer cell lines, revealing promising results in inhibiting proliferation .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against Vibrio vulnificus; enhances survival in infected models. |

| Anticancer | Inhibits proliferation in various cancer cell lines; potential enzyme inhibitors. |

| Enzyme Inhibition | Modulates activity of enzymes linked to cell growth and virulence factors. |

Propiedades

IUPAC Name |

N-phenylprop-2-ynamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-9(11)10-8-6-4-3-5-7-8/h1,3-7H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTDYWXUZKOVHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.